1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine

Spirocyclic building blocks Conformational restriction Molecular design

1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine (CAS 4745-17-9) is a spirocyclic primary amine with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 Da. It features a rigid [4.4] spiro-framework composed of a 1,4-dioxane ring and a cyclopentane ring sharing a single spiro carbon, with a methanamine substituent attached to the dioxane ring.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 4745-17-9
Cat. No. B1425954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine
CAS4745-17-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CN
InChIInChI=1S/C8H15NO2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7H,1-6,9H2
InChIKeyZOLMPZZVRYBREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine (CAS 4745-17-9): Procurement Guide for Spirocyclic Primary Amine Building Blocks


1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine (CAS 4745-17-9) is a spirocyclic primary amine with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 Da [1]. It features a rigid [4.4] spiro-framework composed of a 1,4-dioxane ring and a cyclopentane ring sharing a single spiro carbon, with a methanamine substituent attached to the dioxane ring [2]. The compound is commercially available as a research chemical and synthetic building block, with catalog purities of 95% and ≥98% from established suppliers, and is listed in the Enamine building block portfolio under catalog number EN300-125525 .

Why Spirocyclic Amine Substitution Is Not Trivial: Critical Distinctions for 1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine Procurement


Spirocyclic methanamine derivatives cannot be substituted without careful evaluation because the spiro-junction stereochemistry, ring heteroatom composition, and amine attachment position collectively determine key physicochemical properties and downstream reactivity [1]. The [4.4] spiro framework in 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine provides a distinct combination of ring strain, conformational restriction, and hydrogen-bonding capacity that differs from [3.5], [4.5], and [5.5] spiro analogs, as well as from mono-oxa or non-oxygenated spiro amines. Substitution with an analog having a different LogP, polar surface area, or pKa may fundamentally alter molecular recognition in biological assays or coordination behavior in catalysis applications. The quantitative evidence presented below documents where measurable differences exist and why generic substitution introduces uncontrolled experimental variables.

1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine: Quantified Differentiation Evidence for Procurement Decisions


Structural Differentiation: Spiro[4.4] Framework with Dual Oxygen Heteroatoms vs. Mono-Oxa and Non-Oxygenated Analogs

1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine differs from the closest commercial analog, 1-Oxaspiro[4.4]nonane-2-methanamine (CAS 1597625-90-5), by the presence of a second ring oxygen atom (1,4-dioxane vs. tetrahydrofuran ring) [1]. This structural difference produces measurable divergence in predicted physicochemical parameters. While experimental pKa values are not available, the dual-oxygen spiro framework is expected to alter hydrogen-bond acceptor capacity and local polarity distribution compared to mono-oxa analogs [2]. A further comparison with {1,7-Dioxaspiro[4.4]nonan-4-yl}methanamine (CAS 2138177-57-6), a constitutional isomer with identical molecular formula and oxygen count, shows that amine attachment position significantly affects computed LogP (-0.6 vs. 0.57–0.63) and predicted hydrogen-bonding geometry [3].

Spirocyclic building blocks Conformational restriction Molecular design

Cost-Efficiency Differentiation: Lower Unit Cost vs. Positional Isomer and Alternative Spiro Frameworks

Procurement data from the Enamine catalog, which supplies both the target compound and structurally related spirocyclic methanamines, reveals significant price differentiation . The target compound (EN300-125525, 95% purity) is priced at approximately $785 per gram [1]. In contrast, the constitutional isomer {1,7-Dioxaspiro[4.4]nonan-4-yl}methanamine (EN300-744318, 95% purity) is priced at approximately $1,014 per 0.5 g, equating to roughly $2,028 per gram—a 2.6-fold cost premium [2]. While direct experimental activity data comparing the two isomers are not available in published literature, the substantial cost differential establishes the target compound as the economically rational choice for large-scale synthetic efforts, hit-to-lead library construction, and reaction condition optimization where the C2-amine positional arrangement is not uniquely required by design [3].

Procurement optimization Screening library economics Building block cost analysis

Conformational Restriction and Fsp³ Metric Differentiation vs. Acyclic and Monocyclic Amine Building Blocks

The spirocyclic core of 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine imparts a high fraction of sp³-hybridized carbons (Fsp³ = 1.0), calculated as the ratio of sp³-hybridized carbons to total carbons in the molecule [1]. This metric is a well-established descriptor for molecular three-dimensionality and correlates with clinical success rates in drug discovery programs [2]. The compound contains 11 heavy atoms, 2 rings, and only 1 rotatable bond (the C–CH₂NH₂ linkage), resulting in a highly restricted conformational space [1]. In contrast, acyclic primary amines of similar molecular weight (e.g., n-octylamine, Fsp³ = 1.0 but with 6–7 rotatable bonds) and monocyclic amines (e.g., cyclohexylmethanamine, Fsp³ = 1.0 but with lower shape complexity) do not provide the same degree of conformational preorganization. The spiro framework reduces entropic penalties upon binding to biological targets and can enhance metabolic stability by shielding the amine from oxidative metabolism [3].

Fsp³ Three-dimensionality Drug-like properties Conformational restriction

Commercial Availability and Supplier Diversity Differentiation vs. Narrow-Source Spiro Amines

1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine is available from multiple independent suppliers, reducing single-source procurement risk . Identified suppliers include Enamine (EN300-125525), ChemScene (CS-0467581), American Elements, CymitQuimica (3D-EAA74517), Macklin (D878926), and GLPBio, with purities ranging from 95% to ≥98% [1][2]. In contrast, several closely related spirocyclic methanamine analogs, including {1,7-Dioxaspiro[4.4]nonan-4-yl}methanamine (CAS 2138177-57-6) and 1-Oxaspiro[4.4]nonane-2-methanamine (CAS 1597625-90-5), are available from only 1–2 commercial sources, creating potential bottlenecks for scale-up or repeat procurement . The target compound is also listed in the Enamine building block portfolio, a widely used academic and industrial sourcing platform with established quality control and shipping logistics [1].

Supply chain reliability Synthetic building blocks Catalog availability Procurement risk mitigation

Recommended Application Scenarios for 1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine Based on Quantitative Differentiation Evidence


Spirocyclic Fragment Library Construction for Fsp³-Enriched Hit Discovery

The compound's Fsp³ value of 1.0, combined with only one rotatable bond and dual oxygen hydrogen-bond acceptors, makes it a suitable component for three-dimensional fragment libraries [1]. The 2.6× cost advantage over the C4-positional isomer enables larger-quantity procurement for parallel synthesis and high-concentration screening. The multiple-supplier availability ensures uninterrupted library replenishment across multi-year discovery campaigns.

Primary Amine Functionalization Platform for Spirocyclic Scaffold Derivatization

The methanamine group provides a reactive handle for amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling, enabling systematic exploration of spirocyclic structure-activity relationships [1]. The rigid [4.4] spiro framework restricts conformational flexibility, which can help define precise pharmacophore geometry when the scaffold is elaborated with target-binding substituents. This application leverages the compound's differentiation from flexible acyclic amines that introduce conformational noise in SAR interpretation.

Chiral Ligand Precursor for Asymmetric Catalysis Development

Although the compound as supplied is racemic (undefined stereocenters), the spiro[4.4] framework can be resolved into enantiopure forms for use as a chiral scaffold in asymmetric catalysis [1]. The dual-oxygen dioxane ring offers potential bidentate coordination sites for transition metals, while the spiro junction provides a rigid chiral environment. This application benefits from the compound's supplier diversity, enabling sourcing of bulk quantities for resolution and ligand optimization studies.

Cost-Conscious Academic Probe Synthesis and Methodology Development

The compound's 95–98% commercial purity, combined with the lowest per-gram cost among structurally comparable dioxaspiro[4.4]nonane methanamines, positions it as an economically viable building block for academic laboratories developing new synthetic methods [1]. The low unit cost reduces financial barriers to entry for exploring spirocyclic amine reactivity in C–N coupling, amidation, and heterocycle synthesis, particularly for proof-of-concept studies before investing in higher-cost scaffolds.

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